molecular formula C18H14N2O5S2 B5222721 (5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5222721
M. Wt: 402.4 g/mol
InChI Key: RAIXPWDVGDESOH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with a complex molecular structure It belongs to the class of thiazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrophenoxyethanol with benzaldehyde derivatives, followed by cyclization with thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in oxidative stress and inflammation.

    Pathways: Inhibition of specific signaling pathways that lead to cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-{2-[2-(4-Nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-17-16(27-18(26)19-17)11-12-1-5-14(6-2-12)24-9-10-25-15-7-3-13(4-8-15)20(22)23/h1-8,11H,9-10H2,(H,19,21,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIXPWDVGDESOH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.